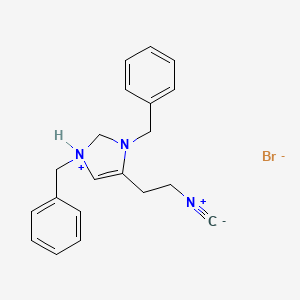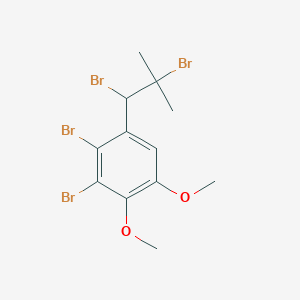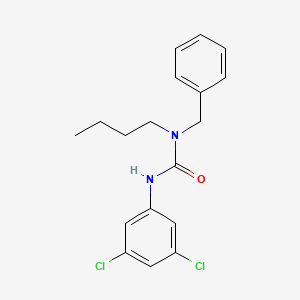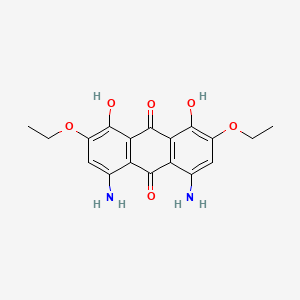
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino, ethoxy, and hydroxy groups attached to an anthracene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps. One common method starts with the anthraquinone core, which undergoes a series of substitutions and additions to introduce the amino, ethoxy, and hydroxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for maintaining the integrity of the compound. Additionally, purification steps, such as crystallization and chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The amino and ethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene compounds.
科学的研究の応用
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound’s fluorescent properties make it useful in imaging and diagnostic applications.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of high-performance materials and coatings.
作用機序
The mechanism of action of 4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione involves its interaction with biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its cytotoxic effects.
類似化合物との比較
Similar Compounds
1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione: Similar in structure but lacks the ethoxy groups.
2,7-Diethoxy-1,8-dihydroxyanthracene-9,10-dione: Similar but lacks the amino groups.
4,5-Dihydroxyanthracene-9,10-dione: Lacks both amino and ethoxy groups.
Uniqueness
4,5-Diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione is unique due to the presence of both amino and ethoxy groups, which confer distinct chemical and physical properties
特性
CAS番号 |
88604-03-9 |
|---|---|
分子式 |
C18H18N2O6 |
分子量 |
358.3 g/mol |
IUPAC名 |
4,5-diamino-2,7-diethoxy-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O6/c1-3-25-9-5-7(19)11-13(15(9)21)18(24)14-12(17(11)23)8(20)6-10(16(14)22)26-4-2/h5-6,21-22H,3-4,19-20H2,1-2H3 |
InChIキー |
OGJQNOFELGFVGB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


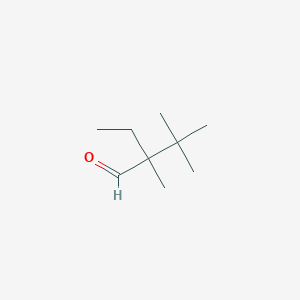

![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
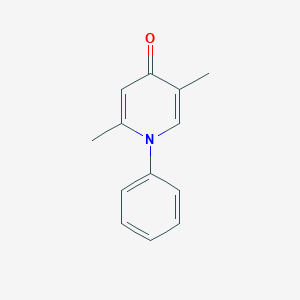
![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
